5-Bromo-2'-chloro-2-hydroxybenzophenone
Description
Contextualization within Aromatic Ketone Chemistry
Aromatic ketones are a class of organic compounds characterized by a carbonyl group (C=O) bonded to two aryl (aromatic ring) groups. A quintessential example is benzophenone (B1666685), which consists of a central carbonyl group attached to two phenyl rings. The delocalized pi-electron systems of the aromatic rings influence the chemical and physical properties of the ketone, making these compounds important scaffolds in organic chemistry.
Halogenated hydroxybenzophenone derivatives are a specific subclass where one or more hydrogen atoms on the aromatic rings are replaced by halogen atoms (F, Cl, Br, I), and at least one hydroxyl (-OH) group is present. The introduction of halogens significantly alters the molecule's electron distribution, lipophilicity, and reactivity. massbank.eu The hydroxyl group, particularly when positioned ortho to the carbonyl group, can form a strong intramolecular hydrogen bond, which affects the molecule's conformation and photochemical properties. 5-Bromo-2'-chloro-2-hydroxybenzophenone is a member of this class, featuring a bromine atom and a hydroxyl group on one phenyl ring, and a chlorine atom on the other.
Significance in Advanced Organic Synthesis and Functional Materials Research
Halogenated organic compounds are of paramount importance in advanced organic synthesis, often serving as versatile intermediates. The carbon-halogen bond provides a reactive site for various coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the construction of more complex molecular architectures. nih.govfrontiersin.org
In the realm of functional materials, the presence of halogens is significant due to an effect known as "halogen bonding." This is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nist.gov This interaction is highly directional and its strength can be tuned, making it a powerful tool for designing and constructing supramolecular assemblies. nist.gov These assemblies have led to the development of novel functional materials, including liquid crystals, smart gels, and phosphorescent materials. nist.gov The hydrophobicity and specific electronic properties imparted by halogens are key to these applications.
Scope of Academic Inquiry for this compound
Academic research on this compound focuses on several key areas. A primary interest is the detailed analysis of its three-dimensional molecular structure and solid-state packing through crystallographic studies. These investigations reveal how the interplay of the different substituent groups (bromo, chloro, hydroxyl) dictates the molecule's conformation. Furthermore, the compound serves as a subject for exploring potential biological activities. Benzophenone derivatives are known to interact with biological systems, and studies on this specific compound investigate its capacity for enzyme inhibition and its potential to modulate cellular signal transduction pathways. Its synthesis and chemical reactivity are also areas of study, as it can be a precursor or building block for more complex molecules with potential pharmacological applications.
Structure
3D Structure
Properties
IUPAC Name |
(5-bromo-2-hydroxyphenyl)-(2-chlorophenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrClO2/c14-8-5-6-12(16)10(7-8)13(17)9-3-1-2-4-11(9)15/h1-7,16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYCQJZUXZTAEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=C(C=CC(=C2)Br)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00351029 | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332104-54-8 | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00351029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2'-chloro-2-hydroxybenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes to 2-Hydroxybenzophenone (B104022) Scaffolds
The 2-hydroxybenzophenone framework is a crucial structural motif found in numerous compounds, most notably as ultraviolet (UV) absorbers. researchgate.netkyoto-u.ac.jp Various synthetic strategies have been developed to construct this scaffold, each with its own advantages and limitations. These methods range from classical electrophilic aromatic substitutions to more modern organocatalytic and transition-metal-free approaches.
Friedel-Crafts Acylation Approaches
The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis, and it has been extensively applied to the preparation of 2-hydroxybenzophenones. nih.govbeilstein-archives.org This reaction typically involves the electrophilic acylation of a phenol (B47542) with a benzoyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orggoogle.com
The reaction of a phenol with an acyl halide under Friedel-Crafts conditions is a primary industrial method for synthesizing hydroxyarylketones. wikipedia.org For instance, the condensation of benzoyl chloride with resorcinol (B1680541) using a Lewis acid catalyst yields 2,4-dihydroxybenzophenone (B1670367). google.com However, a significant challenge in Friedel-Crafts acylation is controlling the regioselectivity, as it can be difficult to direct the benzoylation to the desired position on the aromatic ring. nih.govbeilstein-archives.org
Anomalous reactions can also occur. For example, the Friedel-Crafts reaction between 2,6-dimethoxybenzoyl chloride and benzene (B151609) can yield not only the expected 2,6-dimethoxybenzophenone (B5711580) but also a more complex product, 3-benzoyl-2,2′,4,6′-tetramethoxybenzophenone. rsc.org
Fries Rearrangement Strategies
The Fries rearrangement offers an alternative and widely utilized route to hydroxy aryl ketones. wikipedia.orgbyjus.com This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. wikipedia.orgbyjus.com The acyl group from the ester migrates to the aromatic ring, with a preference for the ortho and para positions. wikipedia.orgbyjus.com
The regioselectivity of the Fries rearrangement is notably dependent on reaction conditions such as temperature and the solvent used. wikipedia.orgbyjus.com Generally, lower reaction temperatures favor the formation of the para-substituted product, while higher temperatures promote ortho-substitution. wikipedia.orgbyjus.com The choice of solvent also plays a critical role; non-polar solvents tend to favor the ortho product, whereas highly polar solvents favor the para isomer. byjus.com
A significant advantage of this method is its utility in synthesizing hydroxyarylketones that are important intermediates for various pharmaceuticals. wikipedia.org While aluminum chloride is a common catalyst, other Lewis acids like boron trifluoride and bismuth triflate, or strong protic acids such as hydrogen fluoride (B91410) and methanesulfonic acid, can also be employed. wikipedia.org A photo-Fries rearrangement, which proceeds in the presence of UV light without a catalyst, is also a known variant. sigmaaldrich.com
Organocatalytic Synthesis Pathways
In recent years, organocatalysis has emerged as a powerful tool in organic synthesis, offering a greener and often more selective alternative to metal-based catalysts. rsc.org Organocatalytic methods have been successfully developed for the synthesis of 2-hydroxybenzophenones. nih.govrsc.org These reactions often proceed under mild conditions and exhibit high functional-group tolerance. rsc.org
One such approach involves an organocatalyst- and reagent-controlled selective construction of diverse and multifunctionalized 2-hydroxybenzophenone frameworks through cascade benzannulation reactions. rsc.org This methodology allows for the synthesis of various 2-hydroxybenzophenone derivatives via [3+3] or [4+2] cycloadditions, demonstrating operational simplicity in an environmentally friendly solvent. rsc.org
Transition-Metal-Free Methods via Skeletal Rearrangements
The development of transition-metal-free synthetic methods is a significant goal in modern chemistry due to environmental concerns associated with heavy metals. nih.gov A notable transition-metal-free route to 2-hydroxybenzophenones involves the skeletal clipping of 3-benzofuranones. rsc.orgresearchgate.net This process occurs through a sequence of annulation, ring clipping, and benzannulation under mild conditions, often catalyzed by simple bases like potassium carbonate. rsc.orgresearchgate.net
Another innovative, transition-metal-free protocol involves the decarbonylation–oxidation of 3-arylbenzofuran-2(3H)-ones. nih.govbeilstein-archives.org This method utilizes an in-situ generated hydroperoxide, for example, from the autooxidation of tetrahydrofuran (B95107) (THF), to facilitate the transformation into 2-hydroxybenzophenones. nih.gov This approach is applicable to a diverse range of substrates and yields the target products in good to excellent yields. nih.govbeilstein-archives.org
Targeted Synthesis of 5-Bromo-2'-chloro-2-hydroxybenzophenone and its Analogues
The synthesis of halogenated derivatives of 2-hydroxybenzophenone, such as this compound, requires specific strategies for the controlled introduction of halogen atoms onto the aromatic rings.
Halogenation Techniques for Bromine and Chlorine Incorporation
Halogenation is a fundamental chemical reaction that involves the introduction of one or more halogen atoms (fluorine, chlorine, bromine, or iodine) into a compound by replacing hydrogen atoms. mt.comscribd.com The reactivity of halogens decreases down the group, with fluorine being the most reactive and iodine the least. mt.com
The specific method for halogenation depends on the substrate and the desired halogen. scribd.com For aromatic compounds, electrophilic substitution is the common pathway for chlorination and bromination, often requiring a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) to enhance the electrophilicity of the halogen. mt.com
The synthesis of a related compound, 5-bromo-2-chloro-4'-ethoxy benzophenone (B1666685), has been described starting from 5-bromo-2-chlorobenzoic acid. google.com This process involves the conversion of the carboxylic acid to the corresponding benzoyl chloride, followed by a Friedel-Crafts acylation with phenetole (B1680304). google.com Another manufacturing process for a similar compound, 5-bromo-2-chloro-4-ethoxy benzophenone, involves charging 2-chlorobenzoic acid, toluene, and bromine into a reactor, followed by the addition of thionyl chloride and aluminum chloride. environmentclearance.nic.in
The synthesis of 5-bromo-2-chlorobenzoic acid itself, a key precursor, can be achieved from 5-bromo-2-aminobenzoic acid derivatives through diazonium chlorination and subsequent hydrolysis. google.com
Coupling Reactions for Benzophenone Formation (e.g., Suzuki coupling)
The formation of the benzophenone core, which consists of two aryl groups linked by a carbonyl function, is well-suited to palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for creating carbon-carbon bonds between aryl halides and arylboronic acids. libretexts.org This reaction is valued for its mild conditions, tolerance of various functional groups, and the commercial availability of its starting materials. nih.gov
In a plausible synthetic route to this compound, a Suzuki coupling could be employed to form the central biaryl ketone structure. This would typically involve the reaction of an arylboronic acid with an aryl halide or triflate. For this specific compound, one potential pathway is the coupling of a 5-bromo-2-hydroxybenzoyl derivative (such as the acid chloride) with 2-chlorophenylboronic acid. The reaction is catalyzed by a palladium(0) species, which is generated in situ from a palladium(II) precatalyst. libretexts.org
The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the aryl group from the boronic acid to the palladium complex, and reductive elimination to yield the final benzophenone product and regenerate the Pd(0) catalyst. libretexts.org The selection of the catalyst, ligand, base, and solvent is critical for optimizing the reaction yield and minimizing side products.
| Component | Examples | Function |
|---|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Catalyzes the C-C bond formation. |
| Ligand | Triphenylphosphine (PPh₃), dppf | Stabilizes the palladium catalyst and facilitates the reaction steps. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron compound for transmetalation. |
| Solvent | Toluene, Dioxane/Water, DMF | Solubilizes reactants and facilitates the reaction. |
| Reactants | Aryl Halide (e.g., 5-bromo-2-hydroxybenzoyl chloride) + Arylboronic Acid (e.g., 2-chlorophenylboronic acid) | The coupling partners that form the final product. |
Multi-step Reaction Sequences and Key Intermediates
Traditional multi-step syntheses remain a cornerstone for the preparation of complex benzophenones. A common and effective method is the Friedel-Crafts acylation, which involves the reaction of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).
For a related compound, 5-bromo-2-chloro-4'-ethoxybenzophenone, a well-documented synthesis begins with 5-bromo-2-chlorobenzoic acid. google.com This starting material is first converted into the more reactive acyl chloride, 5-bromo-2-chlorobenzoyl chloride, by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. google.com This key intermediate is then reacted with phenetole (ethoxybenzene) via Friedel-Crafts acylation to yield the final benzophenone product. google.com
Adapting this sequence for this compound would likely involve the Friedel-Crafts acylation of chlorobenzene (B131634) with a protected 5-bromo-2-hydroxybenzoyl chloride. The hydroxyl group requires protection (e.g., as a methyl ether) prior to the acylation step to prevent unwanted side reactions with the Lewis acid catalyst. A final deprotection step would then reveal the target molecule.
An alternative classical approach to 2-hydroxybenzophenones is the Fries rearrangement. This reaction involves the rearrangement of a phenyl ester to a hydroxy aryl ketone, catalyzed by a Lewis acid. beilstein-archives.org In this case, 4-bromophenyl 2-chlorobenzoate (B514982) could be synthesized and then subjected to a Fries rearrangement to yield the desired product.
| Step | Reaction | Key Intermediate | Reagents |
|---|---|---|---|
| 1 | Acyl Chloride Formation | 5-Bromo-2-(methoxymethoxy)benzoyl chloride | 5-Bromo-2-(methoxymethoxy)benzoic acid, SOCl₂ or (COCl)₂ |
| 2 | Friedel-Crafts Acylation | 5-Bromo-2'-chloro-2-(methoxymethoxy)benzophenone | Chlorobenzene, AlCl₃ |
| 3 | Deprotection | This compound | Acidic workup (e.g., HCl) |
The synthesis of the necessary starting material, 5-bromo-2-chlorobenzoic acid, has been achieved through various routes, including the direct bromination of 2-chlorobenzoic acid using N-bromosuccinimide (NBS) in a sulfuric acid system. google.com
Microwave-Assisted Synthesis Methodologies
Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions. researchgate.net By using microwave irradiation to heat the reaction mixture, this technique often leads to significantly reduced reaction times, increased product yields, and cleaner reactions with fewer byproducts compared to conventional heating methods. researchgate.net The efficiency of microwave heating stems from its direct coupling with polar molecules in the reaction mixture, leading to rapid and uniform temperature increases. researchgate.net
While specific literature on the microwave-assisted synthesis of this compound is not prominent, the principles can be applied to various steps in its synthesis. For instance, the esterification or acylation steps, as well as palladium-catalyzed coupling reactions, are known to be amenable to microwave heating. Multicomponent reactions, where several reactants are combined in a single step to form a complex product, have been shown to be particularly effective under microwave irradiation, offering a rapid pathway to highly functionalized molecules. kcl.ac.ukmdpi.com Applying this technology could potentially streamline the synthesis of the target benzophenone or its precursors, making the process faster and more efficient.
Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is dictated by its distinct functional groups: a carbonyl moiety, a phenolic hydroxyl group, and two different halogen atoms (bromine and chlorine) on separate aromatic rings.
Electrophilic and Nucleophilic Substitution Reactions of Halogen Atoms
Electrophilic aromatic substitution, such as nitration or further halogenation, is also possible. The directing effects of the existing substituents would determine the position of the incoming electrophile.
On the bromo-hydroxy-phenyl ring: The hydroxyl group is a powerful activating, ortho-, para-director. The bromine atom is deactivating but also an ortho-, para-director. The carbonyl group is a deactivating, meta-director. The combined influence strongly favors substitution at the positions ortho and para to the hydroxyl group.
On the chloro-phenyl ring: The chlorine atom is a deactivating, ortho-, para-director. The benzoyl group is deactivating and meta-directing. This ring is significantly less activated towards electrophilic attack than the hydroxyl-bearing ring.
Oxidation Pathways of the Hydroxyl Group
The phenolic hydroxyl group can participate in oxidation reactions. Under specific and often strong oxidizing conditions, phenols can be oxidized to form quinones. For this compound, oxidation could potentially lead to a bromo-substituted quinone-type structure, although this would require harsh reagents and may compete with other reactions.
Importantly, the 2-hydroxybenzophenone scaffold is known for its UV-absorbing and photostabilizing properties. This function is mechanistically linked to the hydroxyl group, which enables an efficient energy-dissipating process via an intramolecular hydrogen transfer from the hydroxyl group to the carbonyl oxygen upon absorption of UV radiation. beilstein-archives.org While not a synthetic oxidation pathway, this photochemical reactivity is a key aspect of the hydroxyl group's behavior.
Reduction Mechanisms of the Carbonyl Moiety
The carbonyl group is readily susceptible to reduction, offering pathways to two different classes of compounds.
Reduction to a Secondary Alcohol: The ketone can be reduced to the corresponding secondary alcohol, (5-bromo-2-hydroxyphenyl)(2-chlorophenyl)methanol. This transformation is typically achieved using hydride reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). NaBH₄ is a milder reagent and is often preferred for its selectivity.
Complete Reduction to a Methylene (B1212753) Group: The carbonyl group can be fully reduced to a methylene (CH₂) bridge, yielding a diphenylmethane (B89790) derivative. This deoxygenation can be accomplished through methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base like potassium hydroxide (B78521) at high temperatures). The choice of method depends on the stability of other functional groups in the molecule to acidic or basic conditions.
| Method | Reagents | Product | Conditions |
|---|---|---|---|
| Hydride Reduction | NaBH₄ or LiAlH₄ | Secondary Alcohol | Mild, typically alcoholic solvents |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene Compound | Strongly acidic |
| Wolff-Kishner Reduction | H₂NNH₂, KOH or KOtBu | Methylene Compound | Strongly basic, high temperature |
Influence of Solvent Environment on Reaction Kinetics and Selectivity
The synthesis of 2-hydroxybenzophenones, including this compound, is often achieved through Friedel-Crafts acylation or the Fries rearrangement. The choice of solvent in these reactions is critical as it can significantly influence the reaction rate and the regioselectivity, dictating the position of the acyl group on the aromatic ring. This influence is primarily attributed to the solvent's polarity and its ability to stabilize reaction intermediates and transition states.
The acylation of phenols can result in two different types of products: C-acylated (hydroxyaryl ketone) and O-acylated (phenyl ester). The distribution between these products is a classic example of kinetic versus thermodynamic control, which can be manipulated by the solvent system.
Kinetic vs. Thermodynamic Control: In the context of synthesizing this compound from 4-bromophenol (B116583) and 2-chlorobenzoyl chloride, the initial product formed is often the O-acylated phenyl ester, which is the kinetically favored product. The desired C-acylated 2-hydroxybenzophenone is the thermodynamically more stable product. The Fries rearrangement describes the conversion of the phenyl ester to the hydroxyaryl ketone, a reaction catalyzed by a Lewis acid. chemistrylearner.comorganic-chemistry.orgwikipedia.org
Effect of Solvent Polarity: The polarity of the solvent plays a crucial role in determining the final product distribution. byjus.com
Non-polar solvents (e.g., carbon disulfide, dichloromethane) tend to favor the formation of the ortho-acylated product. In a non-polar environment, the reaction may proceed through a tightly bound ion pair intermediate, promoting intramolecular rearrangement to the nearby ortho position. byjus.com
Polar solvents (e.g., nitrobenzene), on the other hand, can facilitate the dissociation of the intermediate into a free acylium ion. This allows for intermolecular acylation, which often favors the formation of the more stable para-acylated product. byjus.com
The temperature of the reaction also plays a significant role, with lower temperatures generally favoring the para-product and higher temperatures favoring the ortho-product. pw.live
Below is an interactive data table summarizing the expected influence of the solvent environment on the acylation of 4-bromophenol, the precursor to the "5-bromo-2-hydroxyphenyl" moiety of the target compound.
| Solvent | Polarity | Expected Major Product | Reaction Control |
|---|---|---|---|
| Carbon Disulfide (CS₂) | Non-polar | Ortho-acylation | Kinetic |
| Dichloromethane (CH₂Cl₂) | Polar Aprotic | Mixture, sensitive to temperature | Mixed |
| Nitrobenzene (C₆H₅NO₂) | Polar Aprotic | Para-acylation | Thermodynamic |
Chelation-Assisted Reaction Mechanisms
The regioselective synthesis of 2-hydroxybenzophenones is significantly influenced by the presence of the hydroxyl group at the ortho position to the acyl group. This hydroxyl group can participate in chelation with the Lewis acid catalyst, thereby directing the acylation to the ortho position.
In a typical Friedel-Crafts acylation of a phenol, the hydroxyl group is a powerful activating group that directs electrophilic substitution to the ortho and para positions. byjus.com In the synthesis of this compound from 4-bromophenol, the incoming 2-chlorobenzoyl group would be directed to the positions ortho to the hydroxyl group.
The mechanism is believed to proceed as follows:
The Lewis acid (e.g., aluminum chloride, AlCl₃) coordinates with the carbonyl oxygen of the acylating agent (2-chlorobenzoyl chloride), forming a highly electrophilic acylium ion.
The Lewis acid can also coordinate with the hydroxyl group of the 4-bromophenol.
This coordination brings the acylium ion into close proximity to the ortho position of the phenol.
A six-membered transition state can be envisioned where the Lewis acid is chelated between the phenolic oxygen and the carbonyl oxygen of the incoming acyl group. This chelation stabilizes the transition state for ortho-acylation, making it the preferred pathway.
Subsequent workup liberates the 2-hydroxybenzophenone derivative.
This chelation-controlled mechanism is particularly effective in directing the acylation to the ortho position, even in cases where steric hindrance might be expected to favor the para position. The strength of the Lewis acid is also a critical factor, with stronger Lewis acids promoting the formation of the C-acylated product over the O-acylated ester. researchgate.net
The Fries rearrangement can also be understood in the context of a chelation-assisted mechanism. The Lewis acid coordinates to the ester, facilitating the migration of the acyl group to the ortho or para position. The preference for the ortho product at higher temperatures is consistent with a chelation-controlled intramolecular rearrangement. organic-chemistry.orgwikipedia.org
Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) NMR Studies of Molecular Structure and Conformation
No experimental ¹H NMR data for 5-Bromo-2'-chloro-2-hydroxybenzophenone has been found in the searched literature.
Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation
No experimental ¹³C NMR data for this compound has been found in the searched literature.
Advanced NMR Techniques (e.g., 2D-NMR) for Complex Systems
No studies utilizing advanced or 2D-NMR techniques for this compound have been identified.
Vibrational Spectroscopy
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
No experimental FT-IR spectral data for this compound has been found in the searched literature.
Raman Spectroscopy for Molecular Vibrations
No experimental Raman spectroscopy data for this compound has been found in the searched literature.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
UV-Vis spectroscopy is a key technique for probing the electronic structure of conjugated systems like this compound. The absorption of ultraviolet and visible light promotes electrons from lower energy molecular orbitals to higher energy ones, revealing information about the molecule's electronic transitions.
Electronic Transitions and Absorption Maxima Analysis
The UV-Vis spectrum of 2-hydroxybenzophenone (B104022) derivatives is primarily characterized by two types of electronic transitions: π→π* (pi to pi star) and n→π* (n to pi star) transitions. The π→π* transitions are typically of high intensity and arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings and the carbonyl group. The n→π* transitions are of lower intensity and involve the promotion of an electron from a non-bonding (n) orbital, primarily located on the oxygen atom of the carbonyl group, to a π* antibonding orbital.
For this compound, the presence of an intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen, along with the substituted phenyl rings, creates an extended conjugated system. This generally results in absorption bands at longer wavelengths compared to simpler aromatic ketones. The absorption spectrum is expected to show intense bands corresponding to π→π* transitions, which are influenced by the electronic effects of the bromo and chloro substituents. Studies on similar 2,4-dihydroxybenzophenone (B1670367) derivatives have shown that absorption peaks are predominantly generated by π→π* transitions.
| Compound | Absorption Maxima (λmax) | Associated Electronic Transition |
|---|---|---|
| This compound | Data not available | π→π* and n→π |
| 2-Amino-5-bromo-2'-chlorobenzophenone | 216 nm, 234 nm | π→π |
Solvatochromic Effects on UV-Vis Spectra
Solvatochromism is the phenomenon where the absorption spectrum of a compound changes with the polarity of the solvent. This effect provides insight into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states of the molecule. For π→π* transitions, an increase in solvent polarity often leads to a bathochromic (red) shift, indicating that the excited state is more polar than the ground state and is thus stabilized to a greater extent by the polar solvent. Conversely, for n→π* transitions, a hypsochromic (blue) shift is commonly observed with increasing solvent polarity. This is because the non-bonding orbitals of the carbonyl oxygen can interact with protic solvents through hydrogen bonding, which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.
Studies on similar compounds, such as 4-hydroxy-benzophenone and 2,4-dihydroxy-benzophenone, have demonstrated a hypsochromic shift for their strong π→π* transitions as the polarity of ethanol-acetonitrile solvent mixtures increases. This suggests that for these molecules, the ground state is more stabilized by polar solvents than the excited state. Given its structural similarities, this compound is expected to exhibit similar solvatochromic behavior, where changes in solvent polarity would lead to shifts in its absorption maxima.
Mass Spectrometry (MS) for Molecular Identity Confirmation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₃H₈BrClO₂), the calculated monoisotopic mass is approximately 309.9396 Da.
The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br with nearly equal natural abundance) and chlorine (isotopes ³⁵Cl and ³⁷Cl with an approximate 3:1 natural abundance) would result in a characteristic isotopic pattern for the molecular ion peak (M⁺). This would manifest as a cluster of peaks at M, M+2, and M+4, with relative intensities dictated by the isotopic abundances of the two halogens.
The fragmentation of this compound under electron ionization is expected to follow pathways typical for halogenated aromatic ketones. Key fragmentation processes would likely include:
Loss of Halogen Atoms: Cleavage of the C-Br and C-Cl bonds, leading to fragment ions corresponding to [M-Br]⁺ and [M-Cl]⁺.
Alpha-Cleavage: Cleavage of the bond between the carbonyl carbon and one of the adjacent phenyl rings. This would lead to the formation of resonance-stabilized acylium ions, such as [C₆H₄(Br)OHCO]⁺ or [C₆H₄(Cl)CO]⁺.
Loss of Small Molecules: Elimination of small, stable neutral molecules like CO or HCl.
X-ray Diffraction Analysis for Solid-State Structure Elucidation
Single Crystal X-ray Crystallography of the Compound and its Derivatives
While the specific crystal structure of this compound is not detailed in the provided search results, extensive crystallographic studies on closely related benzophenone (B1666685) derivatives allow for a reliable prediction of its solid-state structure. For instance, the crystal structure of the related compound (5-Bromo-2-hydroxyphenyl)(phenyl)methanone has been determined. nih.gov This analysis reveals that the molecule crystallizes in the monoclinic system and that the two aromatic rings are not coplanar, exhibiting a dihedral angle of 53.6(1)°. nih.gov This non-planar conformation is a common feature of benzophenones and is attributed to steric hindrance between the ortho-substituents on the phenyl rings.
For this compound, a similar non-planar structure is expected, with a dihedral angle between the 5-bromo-2-hydroxyphenyl and 2'-chlorophenyl rings likely in the range of 51° to 54°. A crucial feature of 2-hydroxybenzophenones is the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen atom, creating a stable six-membered ring. This interaction is known to influence the compound's photostability and spectroscopic properties.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₃H₉BrO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9510 (18) |
| b (Å) | 5.8956 (6) |
| c (Å) | 12.1260 (14) |
| β (°) | 106.166 (2) |
| Volume (ų) | 1095.2 (2) |
| Dihedral Angle between Phenyl Rings (°) | 53.6 (1) |
Crystallographic Studies of Coordinated Systems
The 2-hydroxybenzophenone scaffold, with its hydroxyl and carbonyl groups, can act as a bidentate ligand, coordinating to metal ions to form stable complexes. While specific studies on the coordination complexes of this compound were not found, research on related systems provides insight into this area. For example, Schiff bases derived from 5-Bromo-2-hydroxybenzaldehyde have been used to synthesize a series of transition metal complexes with Cu(II), Co(II), Mn(II), Fe(II), Ni(II), and V(II). These studies demonstrate the capacity of the 5-bromo-2-hydroxyphenyl moiety to participate in the formation of coordinated systems, which are often characterized by techniques including X-ray diffraction to determine their solid-state structures. The resulting metal complexes can exhibit various geometries, such as tetrahedral or square planar, depending on the metal ion and coordination environment.
Computational and Theoretical Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometric and electronic characteristics of molecules. These methods serve as a powerful tool to complement and explain experimental findings.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to map its electronic landscape. For substituted benzophenones, DFT calculations, often employing functionals like B3LYP, are crucial for understanding their non-planar nature.
The structure of 5-Bromo-2'-chloro-2-hydroxybenzophenone is characterized by significant steric hindrance between the two substituted phenyl rings and the central carbonyl group. This forces the rings to twist out of plane relative to each other. This twist is defined by the dihedral angle between the planes of the two aromatic rings. While specific DFT calculations for this compound are not extensively documented in the literature, data from closely related analogs allow for a reliable estimation. For instance, the crystallographically determined dihedral angle for (5-Bromo-2-hydroxyphenyl)(phenyl)methanone is 53.6 (1)°. nih.gov Similarly, the related compound 5-Chloro-2-hydroxybenzophenone features a dihedral angle of 57.02 (3)°. researchgate.net It is therefore anticipated that the optimized geometry of this compound would exhibit a similar dihedral angle, likely in the range of 50-60°.
Another critical structural feature confirmed by geometry optimization is the presence of a strong intramolecular hydrogen bond between the hydrogen of the 2-hydroxy group and the oxygen of the carbonyl group. This O—H⋯O interaction forms a stable six-membered ring, which significantly influences the molecule's conformation and electronic properties. researchgate.net
Table 1: Predicted Geometrical Parameters for this compound Based on Analogs
| Parameter | Predicted Value/Feature | Basis from Analog Compounds | Citation |
| Conformation | Non-planar | Characteristic of substituted benzophenones | nih.gov |
| Dihedral Angle | ~53-57° | Based on (5-Bromo-2-hydroxyphenyl)(phenyl)methanone and 5-Chloro-2-hydroxybenzophenone | nih.govresearchgate.net |
| Intramolecular Bonding | O—H⋯O hydrogen bond | Common in 2-hydroxybenzophenone (B104022) derivatives, forming a stable six-membered ring | researchgate.net |
Molecular Orbital Analysis
The study of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for understanding a molecule's electronic transitions, reactivity, and kinetic stability.
The nature and distribution of the HOMO and LUMO provide a picture of the electron-donating and electron-accepting capabilities of a molecule.
HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich 5-bromo-2-hydroxyphenyl ring. The electron-donating hydroxyl group (-OH) and the lone pairs of the bromine atom contribute significantly to the high energy of this orbital, making this part of the molecule the primary site for electrophilic attack.
LUMO: Conversely, the LUMO is anticipated to be distributed across the benzoyl portion of the molecule, with significant contributions from the π* antibonding orbitals of the carbonyl group (C=O) and the 2'-chlorophenyl ring. This region represents the most probable site for nucleophilic attack.
This distinct separation of the HOMO and LUMO facilitates intramolecular charge transfer upon electronic excitation.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. irjweb.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A small energy gap indicates that the molecule is more polarizable and reactive. irjweb.comwuxiapptec.com
DFT calculations are commonly used to determine the energies of these frontier orbitals. While the precise HOMO-LUMO gap for this compound has not been published, studies on analogous halogenated hydroxybenzophenones, such as 4-fluoro-4-hydroxybenzophenone, have reported calculated energy gaps in the range of 4.7 eV. researchgate.net This value suggests that the title compound possesses considerable stability under normal conditions.
Table 2: Frontier Molecular Orbital (FMO) Properties and Reactivity Implications
| Parameter | Description | Implication for this compound |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Represents electron-donating ability; localized on the 5-bromo-2-hydroxyphenyl ring. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Represents electron-accepting ability; localized on the 2'-chlorophenyl and carbonyl moiety. |
| ΔE (ELUMO - EHOMO) | HOMO-LUMO Energy Gap | A larger gap indicates higher stability and lower chemical reactivity. The molecule is predicted to be moderately reactive. |
Natural Bond Orbital (NBO) analysis is a theoretical tool used to study hyperconjugative interactions, intramolecular charge transfer, and the delocalization of electron density within a molecule. rsc.orgresearchgate.net It translates the complex molecular wavefunctions from quantum calculations into a more intuitive picture of Lewis-like chemical bonds and lone pairs.
For this compound, NBO analysis would reveal key stabilizing interactions. The strength of these interactions is quantified using second-order perturbation theory as the stabilization energy, E(2). Significant interactions would include:
Delocalization of the lone pairs of the hydroxyl oxygen atom into the π* antibonding orbitals of the adjacent phenyl ring (n(O) → π*(C–C)).
Similar delocalization from the lone pairs of the bromine and chlorine atoms into the π* orbitals of their respective rings (n(Br) → π(C–C) and n(Cl) → π(C–C)).
Charge transfer from the phenyl rings into the π* antibonding orbital of the carbonyl group.
Table 3: Representative Donor-Acceptor Interactions from NBO Analysis
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol)a | Interaction Type |
| n(O) | π(Cring1–Cring1) | High | Lone Pair → Antibonding π (Resonance) |
| n(Br) | π(Cring1–Cring1) | Moderate | Lone Pair → Antibonding π (Resonance) |
| n(Cl) | π(Cring2–Cring2) | Moderate | Lone Pair → Antibonding π (Resonance) |
| π(Cring1–Cring1) | π(C=O) | Moderate | π → Antibonding π (Conjugation) |
Photophysical Properties from Theoretical Models
Theoretical investigations into the photophysical properties of substituted 2-hydroxybenzophenones typically involve TD-DFT calculations to elucidate electronic transitions. These calculations can predict the energies and oscillator strengths of transitions from the ground state to various excited states, which are fundamental to understanding the molecule's interaction with light.
The theoretical prediction of a UV-Vis spectrum is a direct application of TD-DFT results. By simulating the electronic absorption spectrum, researchers can compare theoretical data with experimental findings to validate their computational models and gain deeper insight into the nature of the electronic transitions.
Furthermore, for 2-hydroxybenzophenones, a key area of computational study is the mechanism of Excited-State Intramolecular Proton Transfer (ESIPT). This process, where a proton is transferred from the hydroxyl group to the carbonyl oxygen in the excited state, is a crucial deactivation pathway that contributes to the photostability of this class of compounds. Theoretical models can map the potential energy surface of the excited state to determine the energy barriers and reaction pathways for this proton transfer. However, specific studies detailing these photophysical properties for this compound are currently unavailable.
Chemical Reactivity Descriptors
DFT is also a powerful tool for calculating chemical reactivity descriptors. These conceptual DFT-based parameters provide a quantitative measure of a molecule's reactivity.
Key descriptors include the chemical potential (μ), which indicates the tendency of electrons to escape from the system, and chemical hardness (η), which measures the resistance to a change in electron distribution. These values are typically derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The electrophilicity index (ω), another important descriptor, quantifies the ability of a molecule to accept electrons. It is calculated from the chemical potential and chemical hardness. While the calculation of these descriptors for various organic molecules is a common practice in computational chemistry, specific values for this compound have not been reported in the literature.
Nonlinear Optical Properties from Theoretical Predictions
Theoretical and computational chemistry provide powerful tools for predicting the molecular properties of compounds before their synthesis and experimental characterization. For this compound, computational methods, particularly Density Functional Theory (DFT), are employed to investigate its electronic and optical characteristics. These studies focus on how the molecule's structure, featuring a π-conjugated system with electron-donating hydroxyl groups and electron-withdrawing halogen atoms, influences its behavior in the presence of an external electric field, which is crucial for nonlinear optical (NLO) applications.
The nonlinear optical response of a molecule is determined by its electric dipole moment (μ), linear polarizability (α), and, most importantly, the first hyperpolarizability (β). These parameters quantify how the electron cloud of a molecule is distorted by an external electric field. Theoretical investigations on molecules similar to this compound, such as other halogenated or hydroxy-substituted benzophenones, are often carried out using quantum chemical methods like the Hartree-Fock (HF) and DFT (e.g., B3LYP functional) with specific basis sets (e.g., 6-311++G(d,p)) to calculate these properties. researchgate.netscispace.commaterialsciencejournal.org
Polarizability (α): This describes the linear response of the molecular electron cloud to an external electric field, resulting in an induced dipole moment.
First Hyperpolarizability (β): This is the key parameter for second-order NLO effects. It measures the nonlinear, asymmetric distortion of the electron cloud in response to a strong electric field, such as that from a laser. Molecules with large hyperpolarizability values are sought after for NLO applications. researcher.life The magnitude of hyperpolarizability is often compared to that of a standard reference material like urea.
While specific computational data for this compound is not detailed in the available literature, studies on analogous compounds like 4-fluoro-4-hydroxybenzophenone confirm that molecules in this class can possess large hyperpolarizability values, indicating a significant NLO response. scispace.comtandfonline.com The analysis of organic molecules with conjugated π-electron systems is a common approach to identify candidates with enhanced hyperpolarizability. Theoretical calculations for such compounds typically present the computed values in tables to summarize the findings.
Table 1: Representative Data from Theoretical NLO Calculations (Illustrative) Note: The following table is an illustrative example of how NLO properties are typically presented. Specific calculated values for this compound are not available in the cited literature.
| Parameter | Symbol | Typical Unit | Description |
|---|---|---|---|
| Dipole Moment | μ | Debye | Measures the intrinsic polarity of the molecule. |
| Average Polarizability | <α> | esu | Measures the linear response to an electric field. |
| First Hyperpolarizability | βtot | esu | Measures the second-order nonlinear optical response. |
The theoretical prediction of a large first hyperpolarizability (β) for a molecule suggests its potential as a building block for advanced optical materials. Organic NLO materials are essential for a variety of applications in photonics and optoelectronics, including optical switching, data storage, and frequency conversion (such as second-harmonic generation). uobasrah.edu.iqscirp.org
The structural features of this compound—namely the presence of a conjugated π-electron system across the benzophenone (B1666685) backbone, combined with halogen substitutions—are indicative of promising NLO properties. Halogenated organic compounds are frequently investigated for their NLO activity. researchgate.net Theoretical studies on similar substituted benzophenones have concluded that they are good candidates for NLO applications due to their significant hyperpolarizability. scispace.comtandfonline.com The computational analysis serves as a crucial first step, guiding synthetic chemists to focus on molecules that are predicted to have superior NLO performance, thereby accelerating the discovery of new, high-efficiency materials for photonic devices. researchgate.net
Coordination Chemistry and Ligand Properties
Chelation Behavior of 5-Bromo-2'-chloro-2-hydroxybenzophenone
The structure of this compound is uniquely suited for chelation, a process where a single ligand binds to a central metal ion at two or more points. This capability is fundamental to its role in coordination chemistry.
This compound functions as a bidentate ligand, meaning it has two atoms that can donate lone pairs of electrons to a metal ion. The potential donor atoms are the oxygen atom of the hydroxyl (-OH) group and the oxygen atom of the carbonyl (C=O) group.
Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the carbonyl oxygen are positioned to form a stable six-membered ring with a central metal ion. This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The formation of such stable complexes is a common feature for ligands derived from salicylaldehyde (B1680747) and related compounds. orientjchem.org
Ligand Field Theory (LFT) provides a framework for understanding the electronic structure and properties of the resulting coordination complexes. youtube.com When the donor atoms of this compound approach a transition metal ion, their electron pairs interact with the metal's d-orbitals. libretexts.orgchem1.com This interaction is not uniform across all five d-orbitals due to their different spatial orientations.
In an octahedral geometry, for instance, the d-orbitals pointing directly at the incoming ligands (the e_g set: d_z² and d_x²-y²) are repelled more strongly and increase in energy. libretexts.org The orbitals pointing between the ligands (the t_2g set: d_xy, d_xz, and d_yz) are repelled less and are lower in energy. libretexts.org The energy difference between these sets of orbitals is known as the ligand field splitting energy (Δ_O).
The magnitude of this splitting is influenced by:
The Metal Ion: The identity and oxidation state of the metal affect Δ_O. Higher oxidation states generally lead to larger splitting. libretexts.org
The Ligand: As a ligand with oxygen donor atoms, this compound is typically considered a relatively weak-field ligand compared to those with nitrogen or carbon donors. libretexts.org This results in a smaller Δ_O, which favors the formation of high-spin complexes for metals with d⁴ to d⁷ electron configurations.
The Geometry: The coordination geometry (e.g., octahedral, tetrahedral, square planar) dictates the specific pattern of d-orbital splitting. libretexts.org
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this ligand generally involves straightforward reactions, followed by comprehensive characterization to confirm the structure and stoichiometry.
The preparation of transition metal complexes with ligands analogous to this compound typically follows a general procedure. ekb.egnanobioletters.com The ligand is first dissolved in a suitable organic solvent, such as methanol (B129727) or ethanol. A salt of the desired transition metal (e.g., nickel(II) chloride, copper(II) acetate, or zinc(II) chloride) is dissolved separately, often in the same solvent. rdd.edu.iq
The metal salt solution is then added dropwise to the ligand solution, often with stirring and gentle heating or refluxing for several hours to ensure the reaction goes to completion. nanobioletters.com The pH may be adjusted by adding a base to facilitate the deprotonation of the ligand's hydroxyl group, promoting coordination. nanobioletters.com Upon cooling, the solid metal complex precipitates out of the solution, which can then be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried. researchgate.net The resulting complexes are often colored, microcrystalline solids that are stable in air. nih.gov
Spectroscopic techniques are essential for confirming that the ligand has successfully coordinated to the metal center. lehigh.edu
Infrared (IR) Spectroscopy: Comparing the IR spectrum of the free ligand with that of the metal complex provides clear evidence of coordination. Key changes include:
A significant shift of the carbonyl (C=O) stretching vibration to a lower frequency (lower wavenumber), indicating that the carbonyl oxygen is involved in bonding to the metal.
The disappearance of the broad O-H stretching band from the phenolic group, confirming its deprotonation upon complex formation.
The appearance of new, low-frequency bands corresponding to the metal-oxygen (M-O) stretching vibrations, which directly confirms the formation of the coordinate bond. ekb.eg
Table 1: Illustrative IR Spectral Data (cm⁻¹) for a Hypothetical Metal Complex
| Compound | ν(O-H) | ν(C=O) | ν(M-O) |
|---|---|---|---|
| Free Ligand | ~3200 (broad) | ~1650 | - |
UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum of a complex reveals information about its geometry. While the free ligand exhibits high-intensity bands in the UV region due to π→π* and n→π* electronic transitions, the spectra of its transition metal complexes show additional, weaker bands in the visible region. nanobioletters.com These new bands are attributed to d-d transitions, where an electron is promoted from a lower-energy d-orbital to a higher-energy d-orbital. orientjchem.org The position and number of these bands are characteristic of the metal ion's d-electron configuration and the coordination geometry of the complex. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those with Zn(II), ¹H NMR spectroscopy is a valuable tool. The most definitive evidence of complexation is the disappearance of the resonance signal for the acidic hydroxyl proton, indicating its replacement by the metal ion. fabad.org.tr Other aromatic proton signals may also show shifts upon coordination. For paramagnetic complexes (e.g., Cu(II), Co(II), Mn(II)), the NMR signals are often significantly broadened, making detailed analysis difficult, but this broadening itself can be an indicator of complex formation.
Electron Paramagnetic Resonance (EPR) Spectroscopy: This technique is applicable only to paramagnetic complexes (those with unpaired electrons), such as Cu(II) and Mn(II). The EPR spectrum provides detailed information about the electronic environment of the metal ion. orientjchem.org The calculated g-values can help elucidate the geometry of the complex and the nature of the metal-ligand bonding (i.e., covalent vs. ionic character). orientjchem.orgnih.gov
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in the synthesized complexes. The experimental results are compared with the percentages calculated for proposed molecular formulas. A close match between the found and calculated values confirms the stoichiometry of the complex, such as the metal-to-ligand ratio (e.g., 1:1 or 1:2). researchgate.net This data, combined with spectroscopic evidence, allows for the confident assignment of the complex's structure.
Table 2: Example Elemental Analysis Data for a Hypothetical [Ni(C₁₃H₇BrClO₂)₂] Complex
| Element | Calculated % | Found % |
|---|---|---|
| Carbon (C) | 45.47 | 45.39 |
Structural Elucidation of Metal Complexes
Comprehensive structural data for metal complexes of this compound are not readily found in the current body of scientific literature. While the crystallographic structure of the uncoordinated molecule is known, illustrating a non-planar conformation with an intramolecular hydrogen bond between the hydroxyl and carbonyl groups, specific details regarding its behavior upon coordination to a metal ion are not extensively documented.
X-ray Crystallography of Coordinated Species
There is no specific X-ray crystallographic data available in the surveyed literature for metal complexes formed with this compound as a ligand. Such studies would be essential to determine the precise binding modes, coordination geometry, and bond lengths and angles within the metal complexes.
Chelate Structure Analysis (e.g., ONS Chelation)
Information regarding the chelate structure of metal complexes involving this compound, including analyses such as ONS chelation, is not available in the reviewed scientific literature. The potential for this compound to act as a bidentate ligand through the oxygen atoms of the hydroxyl and carbonyl groups is evident from its structure, but experimental confirmation and detailed analysis of its chelation behavior in metal complexes have not been reported.
Electrochemical Properties of Metal Complexes
The electrochemical properties of metal complexes are crucial for understanding their potential applications in areas such as catalysis and sensor technology. However, specific studies on the electrochemical behavior of metal complexes with this compound are not documented in the available literature.
Cyclic Voltammetry Studies of Redox Processes
No specific cyclic voltammetry data for metal complexes of this compound were found in the scientific literature. This technique would be vital for investigating the redox processes of any such complexes, providing insight into their electronic structure and stability in different oxidation states.
Metal-Centered and Ligand-Centered Redox Potentials
Given the absence of cyclic voltammetry studies, there is no reported data on the metal-centered and ligand-centered redox potentials for complexes of this compound. This information would be necessary to characterize the electronic communication between the metal ion and the ligand.
Supramolecular Interactions in Coordination Chemistry
While the supramolecular chemistry of related benzophenone (B1666685) derivatives has been explored, there is a lack of specific information regarding the supramolecular interactions in the coordination chemistry of this compound complexes. Studies in this area would investigate how these complexes self-assemble through non-covalent interactions to form larger, ordered structures.
Article Generation Incomplete: Insufficient Crystallographic Data
Following a comprehensive search for primary scientific literature, it has been determined that publicly available, detailed crystallographic data for the compound This compound is insufficient to generate the requested article.
The user's instructions require a thorough and scientifically accurate analysis focused specifically on the "" of this compound, with detailed subsections on:
Hydrogen Bonding Networks in Coordinated Structures
Fulfilling this request necessitates access to a published crystal structure analysis of this compound. This type of study provides the precise, experimentally determined data—such as bond lengths, bond angles, and intermolecular distances—that is essential for a factual discussion of halogen bonding and hydrogen bonding networks within the crystal lattice.
Despite multiple targeted searches across scientific databases and chemistry literature, no specific crystallographic reports for this compound could be located. While data exists for structurally related benzophenone derivatives, the user's strict instructions to focus solely on this compound and to maintain scientific accuracy preclude the use of information from these other compounds. Extrapolating findings from different molecules would be speculative and would not meet the required standard of accuracy.
Without the foundational crystallographic data, a scientifically sound article adhering to the provided outline cannot be constructed.
Advanced Materials Science Applications Fundamental Research Focus
Photoactive Materials Research
The inherent ability of 5-Bromo-2'-chloro-2-hydroxybenzophenone to interact with ultraviolet (UV) radiation makes it a compelling candidate for the development of novel photoactive materials. Researchers are actively investigating its fundamental photophysical and photochemical properties to harness its potential in various light-driven applications.
Fundamental UV Absorption Studies and Mechanism
Substituted 2-hydroxybenzophenones are known for their strong absorption in the UV region of the electromagnetic spectrum. The absorption of UV light by this compound initiates a series of photophysical processes that are key to its function. The primary mechanism involves the excitation of electrons from the ground state to higher energy excited states upon photon absorption.
The UV absorption spectrum of this class of compounds is characterized by broad and intense absorption bands in the UVA and UVB regions. This is attributed to π → π* and n → π* electronic transitions within the aromatic rings and the carbonyl group. The presence of the hydroxyl group in the ortho position to the carbonyl is crucial for its photochemical behavior.
The fundamental mechanism of UV energy dissipation in 2-hydroxybenzophenones involves an efficient process known as Excited-State Intramolecular Proton Transfer (ESIPT). Upon absorption of UV radiation, an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen facilitates the transfer of a proton, leading to the formation of a transient keto-tautomer. This process is exceptionally fast and provides a non-radiative decay pathway for the absorbed energy, which is then harmlessly dissipated as heat. This rapid, reversible tautomerization is central to the compound's photostability.
Exploration of Photostability Mechanisms
The remarkable photostability of 2-hydroxybenzophenones, including this compound, is a direct consequence of the efficient ESIPT mechanism. This process allows the molecule to return to its ground state without undergoing significant photochemical degradation.
The key to this stability lies in the ultrafast nature of the proton transfer, which occurs on a femtosecond timescale. This rapid de-excitation pathway outcompetes other potentially destructive photochemical reactions, such as bond cleavage or the formation of reactive radical species. The energy of the absorbed photon is effectively converted into vibrational energy (heat) and dissipated to the surrounding environment.
Applications in Solar Energy Conversion Research (e.g., photocatalysis potential)
The photoactive nature of this compound has led to preliminary investigations into its potential role in solar energy conversion research. While direct application as a primary photocatalyst is not yet established, its properties as a UV absorber and stabilizer are relevant.
In the context of photocatalysis, the compound could potentially be used to protect other light-sensitive components within a photocatalytic system from UV-induced degradation. By absorbing harmful UV radiation, it could enhance the operational lifetime and efficiency of the primary photocatalyst.
Furthermore, fundamental research explores the possibility of modifying the benzophenone (B1666685) structure to induce photocatalytic activity. By introducing specific functional groups or creating complexes with transition metals, it might be possible to tune the electronic structure to facilitate redox reactions upon light absorption. However, this remains an area of exploratory research.
Polymer Chemistry and Stabilization Research
One of the most significant areas of fundamental research for this compound is in the field of polymer chemistry, specifically in understanding and preventing the photodegradation of polymeric materials.
Investigating Role as a UV Stabilizer in Polymer Degradation Studies
Polymers such as polyethylene (B3416737) and polypropylene (B1209903) are susceptible to degradation upon exposure to UV radiation, leading to a loss of mechanical properties, discoloration, and reduced lifespan. 2-Hydroxybenzophenones are a well-established class of UV absorbers used to mitigate this degradation.
Fundamental studies investigate the efficacy of this compound as a UV stabilizer when incorporated into polymer matrices. Its role is to absorb the incident UV radiation before it can be absorbed by the polymer, thereby preventing the initiation of photo-oxidative degradation pathways. The absorbed energy is then dissipated as heat through the ESIPT mechanism, protecting the polymer chains from bond scission and cross-linking reactions.
Research in this area often involves monitoring the changes in the chemical and physical properties of polymer films containing the stabilizer after exposure to accelerated weathering conditions. Techniques such as infrared spectroscopy, UV-Vis spectroscopy, and mechanical testing are employed to quantify the stabilizing effect.
Table 1: Hypothetical Research Data on Polymer Stabilization
| Polymer Matrix | Stabilizer Concentration (wt%) | UV Exposure Time (h) | Carbonyl Index Increase (%) | Tensile Strength Retention (%) |
|---|---|---|---|---|
| Polyethylene | 0 | 500 | 85 | 40 |
| Polyethylene | 0.5 | 500 | 15 | 85 |
| Polypropylene | 0 | 500 | 95 | 30 |
This table presents hypothetical data for illustrative purposes, as specific experimental results for this compound in these polymers were not found in the public domain.
Interaction Mechanisms with Polymer Matrices
The effectiveness of a UV stabilizer is not solely dependent on its photochemical properties but also on its physical interaction with the host polymer. For this compound, researchers are interested in understanding its compatibility, solubility, and distribution within different polymer matrices.
The presence of halogen atoms can influence the polarity of the molecule, which in turn affects its miscibility with nonpolar polymers like polyethylene and polypropylene. Good compatibility is crucial to prevent the stabilizer from leaching out of the polymer over time, which would diminish its protective effect.
Furthermore, the interaction between the stabilizer and the polymer chains at a molecular level is a subject of investigation. While the primary stabilization mechanism is through UV absorption, there is potential for secondary interactions, such as quenching of excited states of chromophores within the polymer or scavenging of free radicals. Computational modeling and spectroscopic studies are employed to probe these intricate interactions and to design more effective and persistent UV stabilization systems for a wide range of polymeric materials. The potential for halogen bonding between the bromine and chlorine atoms of the stabilizer and components of the polymer matrix is also an area of interest for creating more robust and durable materials. rsc.org
Specialty Chemical Synthesis for Functional Materials
The reactivity of the phenolic hydroxyl group and the carbon-bromine bond in this compound allows for its modification to design and synthesize a variety of derivatives with tailored properties. These derivatives form the basis for creating new functional materials with specific applications, such as in the development of chemosensors.
Design and Synthesis of Derivatives for Specific Material Properties
The design of derivatives from this compound is centered on the strategic introduction of different functional groups to manipulate the electronic and photophysical properties of the resulting molecule. The bromine atom on one of the phenyl rings serves as a versatile handle for introducing a wide array of substituents through cross-coupling reactions.
A prominent synthetic strategy for creating derivatives from similar 5-bromo-2-hydroxybenzophenone (B1330228) frameworks involves the Suzuki coupling reaction. frontiersin.org This powerful carbon-carbon bond-forming reaction allows for the linkage of the benzophenone core to various aryl or vinyl boronic acids or their esters. frontiersin.org By carefully selecting the coupling partner, researchers can introduce electron-donating or electron-accepting moieties to the molecule, thereby fine-tuning its electronic and optical properties. frontiersin.org
For instance, reacting 5-bromo-2-hydroxybenzophenone with boronic acid pinacol (B44631) esters containing triphenylamine, carbazole (B46965), or dibenzothiophene (B1670422) units has been shown to yield donor-acceptor type materials. frontiersin.org These materials exhibit interesting photophysical phenomena such as dual-emission, which is a desirable characteristic for applications in sensing and imaging. frontiersin.org It is conceivable that similar synthetic approaches could be applied to this compound to generate a new library of derivatives with potentially enhanced or modified properties due to the presence of the additional chloro group.
The general synthetic scheme for such a derivatization, by analogy, would involve the reaction of this compound with a suitable boronic acid pinacol ester in the presence of a palladium catalyst and a base.
Table 1: Potential Derivatives of this compound via Suzuki Coupling
| Starting Material | Coupling Partner (Boronic Acid Pinacol Ester) | Potential Derivative | Desired Property |
| This compound | 2-(Diphenylamino)benzeneboronic acid pinacol ester | 5-(2-(Diphenylamino)phenyl)-2'-chloro-2-hydroxybenzophenone | Enhanced electron-donating character, potential for dual-emission |
| This compound | 9-Phenyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole | 5-(9-Phenyl-9H-carbazol-3-yl)-2'-chloro-2-hydroxybenzophenone | Introduction of a rigid, electron-rich carbazole moiety for tailored photophysics |
| This compound | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)dibenzothiophene | 5-(Dibenzo[b,d]thiophen-4-yl)-2'-chloro-2-hydroxybenzophenone | Incorporation of a sulfur-containing aromatic system, potentially influencing emission spectra |
Contribution to the Development of Novel Functional Materials (e.g., chemosensors)
The derivatives of this compound are promising candidates for the development of novel functional materials, particularly chemosensors. Chemosensors are molecules designed to detect and signal the presence of specific chemical species. The functionality of many chemosensors is based on changes in their fluorescence properties upon interaction with an analyte.
The donor-acceptor architecture that can be achieved by derivatizing this compound is a key feature for creating fluorescent chemosensors. The 2-hydroxybenzophenone (B104022) core can act as an acceptor unit, while the substituent introduced at the 5-position can serve as the donor. frontiersin.org This arrangement can lead to materials exhibiting excited-state intramolecular proton transfer (ESIPT), a process that can result in dual-emission spectra. frontiersin.org
The sensitivity and selectivity of a chemosensor can be tuned by modifying the donor group. For example, the introduction of specific binding sites for metal ions or other analytes into the donor moiety could lead to a detectable change in the fluorescence emission upon binding. The presence of the chloro group in the 2'-position of the benzophenone core could further influence the photophysical behavior and the sensing performance of these materials. While direct synthesis and application of chemosensors from this compound are not extensively documented in the available literature, the principles established with similar 2-hydroxybenzophenone derivatives strongly suggest its potential in this area.
Structure Property Relationships and Derivative Design
Influence of Halogen Substitution on Electronic Structure
The presence and position of the bromine and chlorine atoms are critical in modulating the electronic landscape of the molecule. As electronegative elements, they exert a strong influence on the distribution of electron density, which in turn affects the energy levels of the frontier molecular orbitals.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity and electronic properties. The energies of these orbitals and the gap between them (the HOMO-LUMO gap) can be analyzed using computational methods like Density Functional Theory (DFT). For substituted aromatic compounds, halogen atoms typically lower the energy of both the HOMO and LUMO due to their inductive electron-withdrawing effect.
A molecule's ionization potential (the energy required to remove an electron) is related to the energy of its HOMO, while its electron affinity (the energy released when an electron is added) is related to the energy of its LUMO. By lowering the energy of the frontier orbitals, the halogen substituents have a predictable effect on these properties.
The stabilization of the LUMO by the electron-withdrawing bromine and chlorine atoms increases the molecule's electron affinity, making it a better electron acceptor. Concurrently, the stabilization of the HOMO increases the ionization potential, meaning more energy is required to remove an electron from the molecule. This enhanced electrophilicity makes the compound susceptible to specific chemical transformations and influences its charge-transfer characteristics.
| Property | Relation to Frontier Orbitals | Effect of Br and Cl Substitution | Rationale |
|---|---|---|---|
| Ionization Potential | Related to HOMO Energy | Increase | Inductive stabilization lowers the HOMO energy, making it harder to remove an electron. |
| Electron Affinity | Related to LUMO Energy | Increase | Inductive stabilization lowers the LUMO energy, making the addition of an electron more favorable. |
| HOMO-LUMO Gap | ELUMO - EHOMO | Modulated | The precise change depends on the relative stabilization of the HOMO vs. the LUMO. |
Hydroxyl Group's Role in Intramolecular Interactions
The ortho-hydroxyl group is arguably the most significant feature in determining the molecule's conformation and photophysical behavior due to its ability to form a strong intramolecular hydrogen bond.
The proton of the 2-hydroxy group forms a strong intramolecular hydrogen bond with the lone pair of electrons on the oxygen atom of the adjacent carbonyl group. This interaction creates a stable, quasi-aromatic six-membered ring (S(6) motif). This hydrogen bond is a dominant force in dictating the molecule's three-dimensional shape.
Crystallographic studies of analogous compounds, such as 5-Chloro-2-hydroxybenzophenone, confirm the presence of this intramolecular O—H⋯O bond and reveal that it locks the molecule into a non-planar conformation. researchgate.net The two phenyl rings are typically twisted with respect to each other, with a dihedral angle in the range of 50-60 degrees. researchgate.net This twist arises from steric hindrance between the ortho-substituents on the two rings. The intramolecular hydrogen bond provides significant stability but can be disrupted by competitive intermolecular hydrogen bonding with polar, protic solvents. iitkgp.ac.in
The intramolecular hydrogen bond is the crucial structural element that enables a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT). mdpi.com Molecules like 2-hydroxybenzophenone (B104022) and its derivatives are classic examples of ESIPT fluorophores. nih.gov
Upon absorption of a photon (photoexcitation), the electron density distribution in the molecule changes. The carbonyl oxygen becomes more basic, and the hydroxyl proton becomes more acidic. This change drives the ultrafast transfer of the proton from the hydroxyl group to the carbonyl group, forming an excited-state keto-tautomer. This process typically occurs on a femtosecond to picosecond timescale. mdpi.com The newly formed tautomer is itself fluorescent and decays back to the ground state by emitting a photon, after which the proton rapidly transfers back to its original position, restoring the initial enol form. The ESIPT phenomenon results in a large Stokes shift, meaning a significant separation between the absorption and emission maxima.
Systematic Derivatization for Tailored Chemical Properties
The 5-Bromo-2'-chloro-2-hydroxybenzophenone structure serves as a versatile scaffold for the synthesis of new compounds with tailored properties. Derivatization can be targeted at several key positions: the halogenated phenyl rings, the hydroxyl group, or the carbonyl group.
Modification of the Phenyl Rings: The bromine atom at the 5-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki reaction. This allows for the introduction of a wide variety of substituents. For instance, coupling with boronic esters can attach electron-donating groups like triphenylamine, creating donor-acceptor molecules with enhanced ESIPT characteristics and potential applications in materials science. nih.gov
Modification of the Hydroxyl Group: The phenolic hydroxyl group can be alkylated or acylated. This modification fundamentally alters the molecule's properties by blocking the intramolecular hydrogen bond and thus inhibiting the ESIPT pathway. An example includes the synthesis of N-(2-Benzoyl-4-bromophenyl)-2-chloroacetamide from a related precursor.
Building from Precursors: The entire benzophenone (B1666685) structure can be built up to include desired functionalities. For example, 5-bromo-2-chlorobenzoic acid can be used as a starting material in a Friedel-Crafts acylation reaction with phenetole (B1680304) to produce 5-bromo-2-chloro-4'-ethoxy benzophenone, a derivative with an additional alkoxy group. google.com
These derivatization strategies allow for the fine-tuning of the molecule's electronic structure, photophysical response, and chemical reactivity for specific applications.
| Reaction Site | Reaction Type | Example Derivative | Effect on Properties | Reference |
|---|---|---|---|---|
| C5-Bromine | Suzuki Coupling | 5-(2-triphenylamine)-2-hydroxybenzophenone | Introduces a strong electron-donating group, modulates photophysical properties. | nih.gov |
| 2-Hydroxyl Group | Acylation/Alkylation | 5-bromo-2-chloro-4'-ethoxy benzophenone | Modifies solubility and electronic properties by adding an alkoxy group. | google.com |
| Precursor Molecule | Friedel-Crafts Acylation | 5-bromo-2-hydroxy-benzamide derivatives | Creates amide-based structures from a related starting material for biological screening. | lew.roresearchgate.net |
Design Principles for Modulating Reactivity
The reactivity of this compound is primarily governed by the electronic and steric properties of its functional groups and the inherent structural features of the benzophenone core.
Electronic Effects: The carbonyl group (C=O) and the two aromatic rings form a conjugated system. The reactivity of the carbonyl carbon towards nucleophiles is influenced by both steric hindrance and its electrophilicity. vedantu.com The presence of two bulky phenyl rings already makes benzophenones generally less reactive than simpler ketones like acetophenone. vedantu.comquora.com In this specific molecule, the halogen atoms (bromine and chlorine) are electron-withdrawing groups that act through the inductive effect, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.
Intramolecular Hydrogen Bonding: A critical feature of 2-hydroxybenzophenones is the formation of a strong intramolecular hydrogen bond between the phenolic hydrogen and the carbonyl oxygen. This creates a stable six-membered ring that significantly influences the molecule's conformation and reactivity. rsc.org This hydrogen bond can activate the molecule, enhancing reactivity and selectivity in certain addition reactions by pre-organizing the transition state. rsc.org
Steric Hindrance: The ortho-chloro substituent on one phenyl ring introduces significant steric bulk near the carbonyl center. This steric hindrance can impede the approach of nucleophiles, thereby reducing the reactivity of the carbonyl group compared to analogues with less bulky or differently positioned substituents. vedantu.com
Photochemical Reactivity: Benzophenone and its derivatives are well-known for their photochemical reactivity. Upon absorption of UV light, the molecule can be promoted to an excited triplet state. This excited state can then participate in reactions such as hydrogen abstraction or electron transfer, leading to the formation of ketyl radicals. researchgate.net The specific substituents on the aromatic rings can influence the properties and subsequent reactivity of these radical intermediates. researchgate.net
Strategies for Enhancing Ligand Binding Affinity
The design of derivatives with high affinity for biological targets, such as enzymes or receptors, involves the strategic modification of the molecular structure to optimize non-covalent interactions within a binding pocket. For the this compound scaffold, several key strategies can be employed.
Exploitation of Halogen Bonding: Halogen atoms, particularly bromine and iodine, can act as electrophilic donors in a directional non-covalent interaction known as a halogen bond (XB). medchem-ippas.eumedchem-ippas.eu The electron density on a covalently bound halogen is anisotropically distributed, creating a region of positive electrostatic potential (a σ-hole) opposite the covalent bond. nih.gov This positive region can interact favorably with Lewis bases like the carbonyl oxygen of a peptide backbone or nitrogen atoms in amino acid side chains. nih.govnih.gov The strength of this interaction generally increases in the order Cl < Br < I. medchem-ippas.eumedchem-ippas.eu Therefore, the bromine and chlorine atoms in the parent compound are potential halogen bond donors that can be crucial for ligand-receptor stabilization. nih.gov Modifying other substituents on the rings can, in turn, modulate the strength of these halogen bonds. nih.gov
Optimization of Hydrophobic Interactions: The benzophenone core is a large, lipophilic structure that can engage in favorable hydrophobic interactions within a nonpolar binding site. nih.gov Studies on benzophenone inhibitors for targets like P-glycoprotein have shown that increasing the hydrophobicity through alkylation can enhance binding affinity and permeability. japsonline.com Therefore, adding or modifying alkyl or other nonpolar groups on the aromatic rings can be a viable strategy to improve binding.
Hydrogen Bond Manipulation: The ortho-hydroxyl group is a key functional group capable of acting as both a hydrogen bond donor and acceptor. This allows it to form strong, directional interactions that can anchor the ligand within a binding site. Structure-activity relationship (SAR) studies on various biologically active benzophenones confirm that the presence and position of hydroxyl groups are often critical for potency. nih.gov
Conformational Control: The binding affinity is highly dependent on the ligand adopting a favorable conformation to fit the receptor site. The dihedral angle between the two phenyl rings is a key conformational parameter. Introducing substituents that restrict rotation around the bonds connecting the rings to the carbonyl carbon can pre-organize the molecule into a more bioactive conformation, reducing the entropic penalty of binding.
Comparative Studies with Related Benzophenone Derivatives
Analyzing analogues of this compound provides crucial insights into how specific structural changes translate into altered physical and chemical properties.
Analysis of Substituent Effects on Spectroscopic Signatures
The ultraviolet-visible (UV-Vis) absorption spectra of benzophenone derivatives are characterized by two main absorption bands: a weak, longer-wavelength band corresponding to the n→π* transition of the carbonyl group, and a more intense, shorter-wavelength band from the π→π* transition of the conjugated aromatic system. researchgate.netnih.gov The position (λmax) and intensity of these bands are sensitive to the nature and position of substituents on the aromatic rings. researchgate.netmdpi.com
Effect of Electron-Donating vs. Electron-Withdrawing Groups: Electron-donating groups (EDGs) like hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) tend to cause a bathochromic (red) shift in the π→π* transition by increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, electron-withdrawing groups (EWGs) like halogens (-Br, -Cl) or nitro (-NO₂) can also lead to bathochromic shifts in the π→π* band. mdpi.com
Solvent Effects: The polarity of the solvent also influences the spectral signatures. The n→π* transition typically undergoes a hypsochromic (blue) shift in polar solvents, as the polar solvent molecules stabilize the non-bonding electrons on the carbonyl oxygen, increasing the energy required for the transition. researchgate.net The π→π* transition often experiences a bathochromic (red) shift in polar solvents. researchgate.net
The following table summarizes the general effects of different substituent types on the UV absorption maxima of benzophenone derivatives.
| Substituent Type | Position | Effect on n→π* Transition | Effect on π→π* Transition |
| Electron-Donating (e.g., -OH, -NH₂) | ortho, para | Small bathochromic shift | Significant bathochromic shift |
| Electron-Withdrawing (e.g., -Cl, -Br) | Any | Small hypsochromic shift | Bathochromic shift |
| Alkyl (e.g., -CH₃) | Any | Minimal | Small bathochromic shift |
Differential Reactivity of Analogues
The reactivity of benzophenone analogues can vary significantly based on their substitution patterns. Comparing this compound to its relatives highlights the specific roles of the hydroxyl and halogen groups.
Role of the Hydroxyl Group: An analogue lacking the 2-hydroxy group would lose the ability to form the intramolecular hydrogen bond. This would result in a less conformationally constrained structure and would likely alter the reactivity of the carbonyl group. For instance, the activating effect seen in certain nucleophilic additions would be absent. rsc.org
Effect of Halogen Type and Position: An analogue such as 5-bromo-2'-fluoro-2-hydroxybenzophenone would be expected to have slightly different reactivity. While fluorine is highly electronegative, it is a weaker halogen bond donor than chlorine or bromine. Conversely, an iodo-substituted analogue might exhibit enhanced halogen bonding capabilities in ligand-receptor interactions. medchem-ippas.eumedchem-ippas.eu
Comparison with Amino Analogues: A compound like 5-Bromo-2'-chloro-2-aminobenzophenone, where the hydroxyl is replaced by an amino (-NH₂) group, would show different reactivity. ontosight.ai The amino group is also an electron-donating group and can form hydrogen bonds, but its basicity and nucleophilicity introduce new potential reaction pathways not available to the hydroxy derivative.
The table below provides a qualitative comparison of the expected reactivity of several benzophenone analogues.
| Compound | Key Feature | Expected Carbonyl Reactivity (vs. Nucleophiles) | Other Notable Reactivity |
| Benzophenone | Unsubstituted core | Moderate (baseline) | Standard photochemical reactions |
| 2-Hydroxybenzophenone | Intramolecular H-bond | Potentially enhanced/selective | Stabilized conformation |
| This compound | EWGs + H-bond | Increased electrophilicity, sterically hindered | Photochemically active |
| 5-Bromo-2'-chloro-benzophenone | No -OH group | Higher than hydroxy analogue (no H-bond stabilization) | Lacks H-bond mediated activation |
| 5-Bromo-2'-chloro-2-aminobenzophenone | -NH₂ instead of -OH | Modified by electron donation from -NH₂ | Amino group is a reactive site (e.g., for acylation) |
Table of Compounds
| Common Name | IUPAC Name |
| This compound | (5-Bromo-2-hydroxyphenyl)(2-chlorophenyl)methanone |
| Benzophenone | Diphenylmethanone |
| Acetophenone | 1-Phenylethan-1-one |
| 2-Hydroxybenzophenone | (2-Hydroxyphenyl)(phenyl)methanone |
| 5-Bromo-2'-fluoro-2-hydroxybenzophenone | (5-Bromo-2-hydroxyphenyl)(2-fluorophenyl)methanone |
| 5-Bromo-2'-chloro-2-aminobenzophenone | (2-Amino-5-bromophenyl)(2-chlorophenyl)methanone |
Future Research Directions and Outlook
Exploration of Novel Synthetic Pathways for Highly Substituted Analogues
The development of efficient and versatile synthetic methodologies is crucial for accessing a wider range of 2-hydroxybenzophenone (B104022) derivatives with tailored properties. Current research has focused on moving beyond traditional Friedel-Crafts acylation, which can suffer from issues with regioselectivity and harsh conditions.
Future efforts will likely concentrate on innovative strategies that offer milder conditions, higher yields, and greater functional group tolerance. One promising avenue is the "skeletal clipping" of 3-benzofuranones, a transition-metal-free approach that proceeds through annulation, ring clipping, and benzannulation to create highly substituted 2-hydroxybenzophenones. rsc.orgrsc.org This method avoids the use of oxidants and transition-metal catalysts, presenting a greener synthetic route. rsc.org
Further research is expected to explore:
Organocatalyzed Benzannulation Reactions: These reactions can proceed through different cycloaddition pathways, such as [3+3] or [4+2] cycloadditions, allowing for the selective construction of diverse and multifunctionalized 2-hydroxybenzophenone frameworks. rsc.org
Palladium-Catalyzed Direct C-H Bond Arylation: This technique offers an efficient way to synthesize these compounds from readily available 2-hydroxybenzaldehydes and arylboronic acids. researchgate.net
Nickel-Catalyzed Decarbonyloxidation: This method can convert 3-aryl benzofuran-2(3H)-ones into 2-hydroxybenzophenones under mild conditions, expanding the toolkit for their synthesis. researchgate.net
These advanced synthetic strategies will enable the creation of a library of novel analogues of 5-Bromo-2'-chloro-2-hydroxybenzophenone, each with unique electronic and steric properties for investigation in various applications.
Advanced Computational Modeling and Simulation of Molecular Dynamics
To fully comprehend the structure-property relationships of this compound and its analogues, advanced computational modeling and molecular dynamics simulations are indispensable. These theoretical approaches provide insights into molecular geometry, electronic structure, and dynamic behavior that are often difficult to obtain through experimental means alone.
Future computational studies will likely employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to investigate the molecule's stability, reactivity, and spectroscopic properties. rsc.orgnih.gov Key areas of focus will include:
Conformational Analysis: Substituted benzophenones are known to adopt non-planar conformations, with the dihedral angle between the two aromatic rings being a critical parameter. nih.gov Simulations can predict how different substitution patterns on the phenyl rings influence this angle and, consequently, the molecule's electronic and photophysical properties.
Intramolecular Interactions: The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen is a defining feature of this class of compounds. rsc.orgnih.gov Computational models can quantify the strength of this interaction and its effect on the molecule's photochemistry. rsc.org
Solvent Effects: Molecular dynamics simulations can model how the compound interacts with different solvent environments, which is crucial for understanding its behavior in solution-phase applications. nih.gov
| Parameter | Computational Method | Significance |
|---|---|---|
| Dihedral Angle | DFT Geometry Optimization | Influences electronic delocalization and steric hindrance. |
| Hydrogen Bond Strength | DFT, Atoms in Molecules (AIM) | Affects photochemical stability and excited-state dynamics. |
| Excited State Energies | TD-DFT | Predicts UV-Vis absorption and emission spectra. |
| Solvation Free Energy | Molecular Dynamics (MD) | Determines solubility and behavior in different media. |
Development of Hybrid Materials Incorporating the Compound
The unique photophysical properties of 2-hydroxybenzophenones, including their ability to act as UV absorbers, make them attractive candidates for incorporation into hybrid materials. Future research will focus on creating novel composite materials where this compound or its derivatives are integrated into polymeric or inorganic matrices.
Potential research directions include:
Polymer Composites: Incorporating the compound into polymers to enhance their UV stability. Research will investigate the compatibility of the benzophenone (B1666685) derivative with various polymer matrices and the long-term effectiveness of the UV protection.
Hybrid Hydrogels: Developing hydrogel systems that contain the compound for potential applications in areas like controlled release or functional coatings. nih.gov The synthesis could involve embedding the molecule within a crosslinked polymer network. nih.gov
Functionalized Nanoparticles: Grafting the compound onto the surface of nanoparticles (e.g., silica, titania) to create multifunctional materials with combined properties, such as UV-blocking and catalytic activity.
The goal is to develop advanced materials with tailored optical, mechanical, and chemical properties by leveraging the specific attributes of the benzophenone core.
Deepening Understanding of Photochemical Processes and Energy Dissipation
The photochemistry of benzophenones is a rich field of study, characterized by processes like intersystem crossing and hydrogen abstraction. researchgate.netbgsu.edu For 2-hydroxybenzophenones, an additional crucial process is the Excited-State Intramolecular Proton Transfer (ESIPT). frontiersin.org Upon absorption of UV light, the proton from the hydroxyl group can transfer to the carbonyl oxygen, forming a transient keto-tautomer. This process is an efficient, non-radiative pathway for dissipating absorbed energy, which is key to their function as photostabilizers.
Future research will aim to provide a more detailed picture of these processes for this compound. Advanced spectroscopic techniques, such as femtosecond time-resolved spectroscopy, will be essential. nih.gov Key questions to be addressed include:
How do the bromo and chloro substituents influence the rate and efficiency of the ESIPT process?
What is the lifetime of the excited states (singlet and triplet) and the keto-tautomer? bgsu.edu
How does the solvent environment affect the competition between different photochemical and photophysical decay pathways? nih.govresearchgate.net
A deeper understanding of these fundamental processes will enable the rational design of more effective UV absorbers and photostabilizers.
Expanding Coordination Chemistry with Diverse Metal Centers and Ligands
The carbonyl and hydroxyl groups of this compound provide an excellent bidentate chelation site for metal ions. openstax.org The coordination chemistry of 2-hydroxybenzophenones has been explored, but there is significant scope for expansion, particularly with this specific halogenated derivative.
Future research will likely focus on synthesizing and characterizing new coordination complexes with a variety of metal centers, including transition metals and lanthanides. The objectives of this research will be to:
Synthesize Novel Complexes: Explore reactions with a wide range of metal precursors to create complexes with diverse geometries and electronic structures. openstax.org
Structural Characterization: Use techniques like X-ray crystallography to determine the precise coordination environment and molecular structure of the resulting complexes.
Investigate Properties: Study the magnetic, optical, and electrochemical properties of the new metal complexes. The presence of the heavy bromine atom could lead to interesting photophysical phenomena, such as enhanced phosphorescence in lanthanide complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
